N-ethyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide
Description
Properties
IUPAC Name |
N-ethyl-2-(2-oxo-1,3-dihydroimidazo[1,2-a]benzimidazol-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c1-2-14-11(18)7-10-12(19)16-13-15-8-5-3-4-6-9(8)17(10)13/h3-6,10H,2,7H2,1H3,(H,14,18)(H,15,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSGQJLZHSJWKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CC1C(=O)NC2=NC3=CC=CC=C3N12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Imidazole-containing Compounds
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is known for its broad range of chemical and biological properties. Imidazole has become an important synthon in the development of new drugs.
Mode of Action
The mode of action of imidazole derivatives can vary widely depending on the specific compound and its targets. Some imidazole derivatives act by inhibiting key enzymes in the target organism, while others may interact with cell membranes or DNA.
Biochemical Pathways
Imidazole derivatives can affect a wide range of biochemical pathways depending on their specific targets.
Pharmacokinetics
Imidazole itself is highly soluble in water and other polar solvents, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Biochemical Analysis
Biochemical Properties
N-ethyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs and xenobiotics. Additionally, it interacts with proteins involved in cell signaling pathways, such as kinases and phosphatases, which regulate various cellular processes. The nature of these interactions often involves binding to the active site of the enzyme or protein, leading to inhibition or activation of their function.
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It also affects the expression of genes involved in cell growth and survival, leading to changes in cellular metabolism and energy production.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to the active sites of enzymes and proteins, leading to inhibition or activation of their function. For example, it inhibits the activity of cytochrome P450 enzymes, which are involved in drug metabolism. Additionally, it modulates the activity of kinases and phosphatases, leading to changes in cell signaling pathways and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound has been shown to result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can effectively inhibit tumor growth. At high doses, it can cause toxic or adverse effects, such as liver and kidney damage. Threshold effects have been observed, where the compound exhibits significant biological activity only above a certain concentration.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes play a crucial role in the metabolism of this compound, leading to its biotransformation into active or inactive metabolites. The interaction of this compound with metabolic enzymes can affect metabolic flux and alter the levels of metabolites in the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments. The distribution of this compound within tissues can also be influenced by its binding to plasma proteins and other biomolecules.
Subcellular Localization
The subcellular localization of this compound is an important factor that affects its activity and function. This compound can be localized to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its biological effects. Targeting signals and post-translational modifications can direct this compound to specific organelles, influencing its localization and activity.
Biological Activity
N-ethyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide (CAS Number: 1428138-90-2) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₄N₄O₂ |
| Molecular Weight | 258.28 g/mol |
| CAS Number | 1428138-90-2 |
Anticancer Activity
Recent studies have indicated that derivatives of benzimidazole compounds exhibit significant anticancer properties. This compound has been tested in vitro against various cancer cell lines, demonstrating promising results:
- Cell Line Studies :
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for its antimicrobial effects:
- Minimum Inhibitory Concentration (MIC) :
- The compound was tested against several bacterial strains with MIC values ranging from 0.22 to 0.25 μg/mL, indicating strong antibacterial activity .
- It was particularly effective against Staphylococcus aureus and Staphylococcus epidermidis, with significant inhibition of biofilm formation observed .
Structure Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Benzimidazole Core :
- The presence of the benzimidazole moiety is crucial for its biological activity, as it enhances interaction with biological targets.
- Modifications at various positions on the benzimidazole ring have been shown to improve potency against specific targets such as phosphodiesterase enzymes and nucleoside transporters .
Case Studies
Several case studies have highlighted the effectiveness of N-ethyl derivatives in treating various conditions:
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds with imidazo-benzimidazole frameworks exhibit anticancer properties. Studies have shown that N-ethyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. This makes it a candidate for further development as an anticancer agent .
2. Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens. Its ability to disrupt microbial cell membranes and inhibit vital metabolic pathways suggests potential for use in developing new antibiotics, particularly against resistant strains .
3. Enzyme Inhibition
this compound has been studied for its role as an inhibitor of phosphodiesterases (PDEs), which are critical in regulating cellular signaling pathways. Inhibiting these enzymes can have therapeutic implications for conditions like asthma and cardiovascular diseases .
Case Studies
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Comparison with Similar Compounds
Variations in N-Substituents of the Acetamide Moiety
The ethyl group on the acetamide nitrogen is a key structural feature. Substituting this group alters lipophilicity, metabolic stability, and steric effects:
Key Observations :
Core Heterocycle Modifications
Replacing the benzimidazole core with other heterocycles significantly impacts electronic properties and bioactivity:
Key Observations :
- The imidazo[1,2-a]pyridine core (vs. benzimidazole) may reduce aromatic stacking interactions due to smaller π-systems .
Physicochemical and Functional Implications
Molecular Weight and Solubility
Hydrogen Bonding and Crystallography
Preparation Methods
Cyclization from 2-Aminobenzimidazole and β-Ketoesters
A common approach to the imidazo[1,2-a]benzimidazole scaffold involves the reaction of 2-aminobenzimidazole with β-ketoesters under heating conditions, often in polar aprotic solvents such as dimethylformamide (DMF). This method allows the formation of the fused heterocyclic system by intramolecular cyclization.
- Reaction Conditions: Heating 2-aminobenzimidazole with β-ketoesters in DMF at reflux.
- Advantages: Applicable to both liquid and solid β-ketoesters, providing good yields.
- Yields: Reported yields range from 35% to 87% depending on the β-ketoester used (Table 1).
| Code | Yield (%) |
|---|---|
| 1a | 75 |
| 1e | 87 |
| 1o | 35 |
| 1p | 67 |
Table 1: Yields of imidazo[1,2-a]benzimidazole derivatives synthesized from various β-ketoesters in DMF solvent.
Alkylation to Introduce the N-ethyl Acetamide Side Chain
The key step in the preparation of N-ethyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide is the regioselective alkylation of the imidazo[1,2-a]benzimidazole core at the nitrogen atom with an appropriate alkylating agent, such as 2-chloro-N-ethylacetamide.
- Alkylating Agents: Various haloacetamides including 2-chloroacetamide derivatives.
- Base and Solvent: Potassium carbonate (K₂CO₃) in DMF at 90 °C for 2 hours.
- Outcome: Selective formation of the N-alkylated product with high yield (~77-81%).
- Workup: Simple aqueous extraction to isolate the product.
This method avoids the formation of multiple alkylation isomers by using mild reaction conditions and controlling the base strength.
Alternative Synthesis via Pre-alkylated Benzimidazole
An alternative route involves the synthesis of 2-amino-1-(N-ethylbenzyl)benzimidazole followed by cyclization to the imidazo[1,2-a]benzimidazole core. This approach provides the same final product but generally with lower overall yield (~54%).
Reaction Scheme Summary
| Step | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| 1 | 2-Aminobenzimidazole + β-ketoester, DMF, reflux | Imidazo[1,2-a]benzimidazole core | 35-87 |
| 2 | Core + 2-chloro-N-ethylacetamide, K₂CO₃, DMF, 90 °C, 2h | This compound | 77-81 |
| Alt. | Pre-alkylated benzimidazole + cyclization | Target compound | ~54 |
Detailed Research Findings
- Solvent Effects: DMF was found to be superior to ethanol, acetic acid, or dioxane for the initial cyclization step, providing higher yields and better solubility for solid β-ketoesters.
- Base Selection: Strong bases like NaH or KOH led to mixtures of alkylation products, while milder bases such as K₂CO₃ provided regioselective alkylation.
- Temperature and Time: Alkylation at 90 °C for 2 hours was optimal to achieve high yield and selectivity.
- Structural Confirmation: Nuclear Overhauser Effect (NOE) NMR experiments confirmed the site of alkylation, distinguishing between possible N- and O-alkylated isomers.
- Parallel Synthesis: The method is amenable to parallel synthesis for library generation due to mild conditions and straightforward workup.
Data Table: Alkylation Conditions and Yields
| Alkylating Agent Code | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 4a (4-methylbenzyl chloride) | K₂CO₃ (3 eq) | DMF | 90 | 2 | 81 | Single isomer, high purity |
| 4o (N-substituted 2-chloroacetamide) | K₂CO₃ (3 eq) | DMF | 90 | 2 | 77 | Suitable for N-ethyl acetamide |
Q & A
Basic: What synthetic methodologies are recommended for producing N-ethyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide, and how can reaction yields be optimized?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, such as cyclocondensation of substituted benzimidazole precursors with ethyl acetamide derivatives. Key steps include:
- Amide coupling : Use coupling agents like EDC/HOBt or DCC to facilitate bond formation between the imidazo-benzimidazole core and the ethylacetamide moiety.
- Cyclization : Optimize temperature (80–120°C) and solvent polarity (e.g., DMF or THF) to promote ring closure.
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane or preparative HPLC for high-purity isolation.
Yield optimization strategies: - Monitor reaction progress via TLC or HPLC to identify incomplete steps.
- Use catalytic additives (e.g., DMAP) to enhance reaction efficiency.
- Adjust stoichiometry (1.2–1.5 equivalents of nucleophilic reagents) to drive reactions to completion .
Basic: What spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?
Methodological Answer:
A combination of techniques ensures accurate structural elucidation:
- NMR Spectroscopy : 1H/13C NMR (in DMSO-d6 or CDCl3) identifies proton environments and confirms substituent positions. For example, the ethyl group’s methyl protons appear as a triplet at ~1.2 ppm, while the imidazo-benzimidazole NH resonates at ~10–12 ppm.
- Mass Spectrometry (HRMS) : ESI-HRMS confirms molecular weight (e.g., [M+H]+ ion) and fragmentation patterns.
- X-ray Crystallography : Single-crystal diffraction (using SHELX software ) resolves bond lengths, angles, and hydrogen-bonding networks. For example, the dihydroimidazole ring’s planarity can be validated via torsion angles.
- IR Spectroscopy : Detects carbonyl stretching (C=O at ~1680–1720 cm⁻¹) and NH bending modes (~3300 cm⁻¹) .
Advanced: How can researchers resolve contradictions in biological activity data across different studies (e.g., varying antimicrobial efficacy)?
Methodological Answer:
Discrepancies often arise from differences in experimental design or biological models. To address this:
- Standardize Assays : Use consistent microbial strains (e.g., ATCC references) and culture conditions (pH, temperature).
- Dose-Response Analysis : Perform IC50/EC50 calculations across multiple concentrations to account for potency variations.
- Structural-Activity Relationship (SAR) Studies : Compare substituent effects; for example, halogenation at specific positions (e.g., para-chloro) may enhance activity .
- Control for Solubility : Pre-solubilize the compound in DMSO (<1% v/v) to avoid aggregation artifacts.
- Validate Targets : Use enzyme inhibition assays (e.g., bacterial topoisomerase II) to confirm mechanistic hypotheses .
Advanced: What computational strategies are effective for predicting the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor binding. Focus on key residues (e.g., catalytic serine in hydrolases) and validate poses with MD simulations.
- QSAR Modeling : Train models on datasets of benzimidazole analogs to predict bioactivity (e.g., logP, polar surface area).
- Hydrogen-Bond Analysis : Apply graph-set analysis (as in Etter’s formalism ) to map intermolecular interactions in crystallographic data.
- Free Energy Calculations : Use MM-PBSA/GBSA to estimate binding affinities and identify critical van der Waals contacts .
Advanced: How do hydrogen-bonding patterns in the crystal lattice influence the compound’s stability and solubility?
Methodological Answer:
Hydrogen-bonding networks, resolved via crystallography, dictate packing efficiency and physicochemical properties:
- Stability : Strong intramolecular H-bonds (e.g., N–H···O=C) reduce conformational flexibility, enhancing thermal stability.
- Solubility : Intermolecular H-bonds with solvents (e.g., DMSO) can improve solubility. Analyze lattice energy (via DFT calculations) to predict dissolution behavior.
- Polymorphism Screening : Use slurry experiments or temperature-gradient crystallization to identify stable polymorphs with favorable H-bonding motifs .
Advanced: What strategies are recommended for analyzing metabolic stability in vitro, and how can structural modifications improve pharmacokinetics?
Methodological Answer:
- Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Calculate half-life (t1/2) and intrinsic clearance (CLint).
- CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks.
- Structural Optimization : Introduce electron-withdrawing groups (e.g., fluorine) to reduce oxidative metabolism. Modify the ethyl group to a cyclopropyl moiety to enhance metabolic stability .
Basic: What in vitro models are suitable for preliminary evaluation of anticancer activity?
Methodological Answer:
- Cell Line Panels : Use NCI-60 or patient-derived xenograft (PDX) cells for broad-spectrum screening.
- Apoptosis Assays : Measure caspase-3/7 activation via fluorogenic substrates.
- Cell Cycle Analysis : Employ flow cytometry (PI staining) to identify G1/S or G2/M arrest.
- Comparative Studies : Benchmark against reference compounds (e.g., doxorubicin) and validate selectivity via toxicity assays in non-cancerous cells (e.g., HEK293) .
Advanced: How can researchers address low reproducibility in crystallographic data refinement for this compound?
Methodological Answer:
- Data Quality : Ensure high-resolution (<1.0 Å) datasets and minimize twinning (check via PLATON).
- Refinement Protocols : Use SHELXL with iterative cycles of positional/anisotropic displacement parameter (ADP) refinement. Apply restraints for disordered regions.
- Validation Tools : Cross-check with CCDC/Mercury for geometric outliers and R-factor convergence.
- Temperature Control : Crystallize at low temperatures (100 K) to reduce thermal motion artifacts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
